Himachalol

Description

Identification and Early Characterization

The journey to understanding Himachalol began with its isolation from botanical sources and was followed by detailed studies to determine its complex chemical structure.

This compound has been identified as a constituent in the essential oils of several species within the Cedrus genus. The extraction is typically performed through hydrodistillation or steam distillation of the wood, stumps, and roots of these trees. researchgate.netairmidinstitute.org

The essential oil of the Atlas Cedar, native to the Atlas Mountains of Morocco, is a known source of this compound. airmidinstitute.orgresearchgate.net Studies have identified it as a component, although its concentration can vary. acs.orgcerist.dz For instance, research on Cedrus atlantica wood has shown the presence of this compound, with some analyses indicating concentrations of 1.9% in healthy wood, which can increase to 4.4% in wood infected by the fungus Trametes pini. acs.org Other constituents often found alongside this compound in Atlas cedarwood oil include α-himachalene, β-himachalene, γ-himachalene, and atlantones. researchgate.netnih.gov

The Himalayan Cedar, Cedrus deodara, is a significant and primary source of this compound. researchgate.netlookchem.com It was from the wood of this tree that the compound was first isolated. nih.gov this compound is considered a major constituent of Himalayan cedarwood oil and is responsible for some of its characteristic properties. nih.govnih.gov The essential oil is rich in sesquiterpenoids, with this compound and its related compounds, the himachalenes, being prominent. researchgate.netresearchgate.net

This compound is also a characteristic compound found in the essential oil of the Cedar of Lebanon (Cedrus libani). researchgate.netekb.eg Gas chromatography-mass spectrometry (GC/MS) analysis of the wood oil from Cedrus libani has revealed this compound as a major component, with one study reporting a concentration as high as 22.50%. researchgate.netekb.eg However, the chemical composition can vary, with other reports showing lower percentages. researchgate.net Its presence is significant for the chemical profiling of this historic tree's essential oil. researchgate.netmatriarch.biz

Table 1: Occurrence of this compound in Cedrus Species

| Botanical Source | Common Name | Plant Part | Reported Concentration (%) |

| Cedrus atlantica | Atlas Cedar | Wood | 1.9% - 4.4% acs.org |

| Cedrus deodara | Himalayan Cedar | Wood | Major Constituent nih.govnih.gov |

| Cedrus libani | Lebanese Cedar | Wood | up to 22.50% researchgate.netekb.eg |

The initial isolation and structural characterization of this compound were accomplished in 1968 by S.C. Bisarya and Sukh Dev. nih.gov Their research on the constituents of Himalayan cedar (Cedrus deodara) wood oil led to the identification of this novel sesquiterpenoid alcohol. Through chemical degradation and spectroscopic analysis, they successfully elucidated its unique bicyclic structure, which features a seven-membered ring fused to a six-membered ring. This foundational work established the chemical identity of this compound and paved the way for further investigation into its properties and synthesis.

Isolation from Natural Botanical Sources

Classification within Sesquiterpene Alcohols

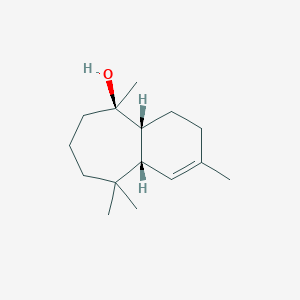

This compound is classified as a sesquiterpene alcohol. lookchem.com Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. The addition of a hydroxyl (-OH) functional group to the sesquiterpene skeleton places this compound in the subclass of sesquiterpenoid alcohols. nih.gov More specifically, it belongs to the himachalane (B1243107) group of sesquiterpenoids, characterized by the distinctive himachalane carbon skeleton. nih.gov Its formal chemical name is (4aR,5R,9aS)-2,5,9,9-tetramethyl-4,4a,6,7,8,9a-hexahydro-3H-benzo researchgate.netannulen-5-ol, and it has the molecular formula C₁₅H₂₆O. nih.gov

Propriétés

Numéro CAS |

1891-45-8 |

|---|---|

Formule moléculaire |

C15H26O |

Poids moléculaire |

222.37 g/mol |

Nom IUPAC |

(4aR,5R,9aS)-2,5,9,9-tetramethyl-4,4a,6,7,8,9a-hexahydro-3H-benzo[7]annulen-5-ol |

InChI |

InChI=1S/C15H26O/c1-11-6-7-12-13(10-11)14(2,3)8-5-9-15(12,4)16/h10,12-13,16H,5-9H2,1-4H3/t12-,13+,15-/m1/s1 |

Clé InChI |

BBAMLNIPVMLTSQ-VNHYZAJKSA-N |

SMILES isomérique |

CC1=C[C@H]2[C@@H](CC1)[C@](CCCC2(C)C)(C)O |

SMILES canonique |

CC1=CC2C(CC1)C(CCCC2(C)C)(C)O |

Synonymes |

himachalol |

Origine du produit |

United States |

Chemical Synthesis and Stereochemical Investigations

Hemisynthesis Approaches to Himachalol Stereoisomers

Hemisynthesis, utilizing natural himachalene mixtures as starting materials, has been explored for the preparation of this compound stereoisomers, particularly trans-himachalol. nih.govresearchgate.netaphrc.org This approach leverages the abundance of himachalenes in cedar oil. nih.govresearchgate.net

trans-Himachalol Hemisynthesis from Himachalenes

The hemisynthesis of trans-himachalol from a mixture of himachalenes (α-, β-, and γ-himachalene) has been reported through multi-step synthetic pathways. nih.govresearchgate.netaphrc.org This process involves several key transformations to achieve the desired stereochemistry and introduce the hydroxyl group. nih.govresearchgate.net

A reported total hemisynthesis of trans-himachalol from a himachalene mixture involves a five-step process. nih.govresearchgate.netaphrc.org The reactions conditions within this pathway have been optimized to improve yield and purity of the intermediate and final products. nih.govresearchgate.net The structural confirmation of the synthesized compounds at each step is typically performed using spectroscopic techniques such as IR, mass spectrometry, ¹H NMR, and ¹³C NMR. nih.govresearchgate.netaphrc.org

A retrosynthetic analysis for trans-himachalol suggests it can be synthesized from a ketone precursor via a Grignard reaction. nih.gov This ketone can, in turn, be obtained from himachalone monohydrochloride through dehydrohalogenation. nih.gov Himachalone monohydrochloride is synthesized from himachalene monohydrochloride by oxidative cleavage. nih.gov Himachalene monohydrochloride is prepared from himachalene dihydrochloride (B599025) via dehydrochlorination. nih.gov The himachalene dihydrochloride is obtained by the hydrochlorination of the starting himachalenes mixture. nih.gov

Regioselective hydrochlorination of the himachalene mixture is a key step in the hemisynthesis of trans-himachalol. nih.govresearchgate.net Treatment of the himachalenes mixture with gaseous HCl leads to the formation of himachalene dihydrochloride. nih.gov This reaction has been shown to involve an inversion of stereochemistry at one of the carbons joining the two cycles of the himachalene skeleton. nih.govresearchgate.net A proposed mechanism for this inversion involves the addition of H⁺ to the himachalenes, leading to the formation of stable tertiary carbocations. researchgate.net

The hydrochlorination of himachalenes can also provide a pathway to synthesize trans-himachalenes. arkat-usa.org Treatment of the himachalene mixture with hydrochloric acid yields 3,7-dichlorohimachalane, which upon crystallization from methanol, forms 3-chloro-7-methylene himachalane (B1243107) through the loss of an HCl molecule. arkat-usa.org This process demonstrates a change in the configuration of the ring junction to trans. arkat-usa.org

The Grignard reaction is employed in the final step of the reported hemisynthesis of trans-himachalol to introduce the hydroxyl group. nih.govresearchgate.net This involves the reaction of a ketone precursor (himachalone) with a methyl Grignard reagent (prepared from methyl iodide and magnesium). nih.govresearchgate.netresearchgate.net The reaction is typically carried out in an ethereal solvent, such as diethyl ether, at room temperature. nih.govresearchgate.net After the reaction is complete, the mixture is quenched with an aqueous solution, such as ammonium (B1175870) chloride, and the product is extracted and purified. nih.govresearchgate.net

The preparation of the Grignard reagent itself can be influenced by various factors, and methods have been explored to improve its synthesis. pku.edu.cn For example, the use of diisobutylaluminum hydride (DIBAH) has been investigated as an initiator for Grignard reagent formation, offering milder reaction conditions. pku.edu.cn

Detailed experimental procedures for the Grignard reaction in the synthesis of trans-himachalol from himachalone have been described, including specific quantities of reagents, reaction times, and purification methods. nih.govresearchgate.net

| Reactant | Amount | Molar Equivalent | Solvent | Temperature | Time |

| Magnesium (Mg) | 0.4 g (16.44 mmol) | - | Ether | Room Temp | - |

| Methyl Iodide | 0.71 g (5 mmol) | - | Ether | Room Temp | 30 min |

| Iodine (I₂) | 0.1 g (0.39 mmol) | - | Ether | Room Temp | - |

| Himachalone | 1 g (4.85 mmol) | 1.0 | Ether | Room Temp | 4 h |

| NH₄Cl/H₂O | 2 g / 20 mL | - | - | - | 1 h |

Table 1: Representative Conditions for Grignard Reaction in trans-Himachalol Synthesis nih.govresearchgate.net

Following the reaction and work-up, trans-himachalol is obtained and can be purified using techniques such as silica (B1680970) gel column chromatography. nih.govresearchgate.net Reported yields for this step can be high. researchgate.net

Synthesis of this compound Derivatives and Analogs

Beyond the synthesis of this compound stereoisomers, research has also focused on the creation of derivatives and analogs, often starting from himachalenes or arylhimachalene. mdpi.com These modifications aim to explore new chemical entities with potentially altered properties. mdpi.com

Arylhimachalene Derivatives

Arylhimachalene, a minor constituent of Atlas cedar oil that can be obtained by aromatizing himachalene mixtures, serves as a starting material for the synthesis of various derivatives. mdpi.com Arylhimachalene itself is a natural benzocycloheptane, a structural motif found in numerous pharmaceutical compounds. mdpi.com

The synthesis of novel nitro-halogenated arylhimachalene derivatives has been reported, starting from arylhimachalene. mdpi.com This process typically involves halogenation followed by nitration. mdpi.com For instance, the synthesis of bromo-nitro-arylhimachalene and chloro-dinitro-arylhimachalene derivatives has been achieved through a two-step halogenation and nitration process. mdpi.com

Halogenation of arylhimachalene can be carried out using reagents like N-chlorosuccinimide (NCS) or HBr/H₂O₂. mdpi.com Nitration can be performed using methods such as treatment with a mixture of nitric acid and sulfuric acid, although regioselectivity can be a consideration. researchgate.net

Other arylhimachalene derivatives include benzylamines, synthesized via a chloromethylation reaction of himachalenes followed by reaction with aromatic amines. researchgate.net Chalcone derivatives incorporating the arylhimachalene moiety have also been synthesized through Friedel-Crafts acylation of arylhimachalene followed by Claisen-Schmidt condensation with aromatic aldehydes. tandfonline.com

| Derivative Type | Starting Material | Key Reactions |

| Nitro-Halogenated Aryl- | Arylhimachalene | Halogenation (e.g., NCS, HBr/H₂O₂), Nitration |

| Benzylamines of Aryl- | Himachalenes | Chloromethylation, Reaction with Aromatic Amines |

| Chalcones of Aryl- | Arylhimachalene | Friedel-Crafts Acylation, Claisen-Schmidt Cond. |

Table 2: Examples of Arylhimachalene Derivatives and Synthetic Approaches mdpi.comresearchgate.nettandfonline.com

These synthetic efforts demonstrate the versatility of himachalenes and arylhimachalene as precursors for generating a diverse range of chemical structures. mdpi.comresearchgate.nettandfonline.com

Nitro-Halogenated Himachalene Sesquiterpenes

Research has explored the synthesis of novel nitro-halogenated aryl-himachalene derivatives starting from arylhimachalene, a component of Atlas cedar essential oil. mdpi.comresearchgate.net These syntheses typically involve a two-step process of halogenation followed by nitration. mdpi.comresearchgate.net For instance, the synthesis of 2-bromo-3,5,5,9-tetramethyl-1-nitro-6,7,8,9-tetrahydro-5H-benzo nih.govannulene (bromo-nitro-arylhimachalene) and 2-chloro-3,5,5,9-tetramethyl-1,4-dinitro-6,7,8,9-tetrahydro-5H-benzo nih.govannulene (chloro-dinitro-arylhimachalene) from arylhimachalene has been reported. mdpi.comresearchgate.net These synthesized compounds have been characterized using techniques such as ¹H and ¹³C NMR spectrometry and X-ray structural analysis. mdpi.comresearchgate.net Density Functional Theory (DFT) studies have also been employed to investigate their electronic structure and reactivity, indicating low kinetic stability and high chemical reactivity, which suggests their potential as precursors for more complex molecules. mdpi.comresearchgate.net

Thiosemicarbazone and Other Hybrid Structures

The synthesis of hybrid structures incorporating the himachalene skeleton, such as thiosemicarbazone derivatives, has been investigated. One approach involves preparing 1,3,4-thiadiazole (B1197879) himachalene hybrids from a himachalen-4-one thiosemicarbazone derivative through a 1,3-dipolar cycloaddition reaction with nitrilimines. tandfonline.comresearchgate.net These hybrid compounds have been characterized by spectroscopic methods including NMR, IR, and high-resolution mass spectrometry (HRMS). tandfonline.comresearchgate.net Another study reported the synthesis of a series of β-himachalene derivatives, including semicarbazones, thiosemicarbazones, and thiazoles, with their structures elucidated by NMR, IR, and HRMS analysis. researchgate.net The interest in these hybrid structures often stems from the potential for enhanced or novel biological activities. tandfonline.comresearchgate.netresearchgate.net

Stereochemical Delineation of this compound Isomers

Stereochemistry plays a crucial role in the properties and activities of this compound. Stereoisomers are molecules with the same connectivity but different three-dimensional arrangements. units.itvbcop.org

Comparative Analysis of cis-Himachalol and trans-Himachalol

This compound exists as cis and trans isomers, referring to the relative orientation of substituents on the fused ring system. nih.govbenchchem.comuobaghdad.edu.iq Cis-himachalol is the naturally occurring isomer found in Cedrus essential oils. nih.govbenchchem.com Trans-himachalol is a synthetic stereoisomer. nih.govresearchgate.net Studies have focused on the hemisynthesis of trans-himachalol from a mixture of himachalenes. nih.govresearchgate.net This synthesis typically involves multiple steps, starting from himachalene dihydrochloride, followed by dehydrochlorination to himachalene monohydrochloride, oxidative cleavage to himachalone monohydrochloride, dehydrohalogenation to a ketone precursor, and finally a Grignard reaction to form trans-himachalol. nih.gov Spectroscopic techniques such as IR, mass spectrometry, ¹H, and ¹³C NMR are used to characterize the synthesized trans-himachalol and confirm its structure. nih.govresearchgate.net Comparative studies, including molecular docking analysis, have been conducted to understand the differing interactions and potential biological activities of the cis and trans isomers. nih.govbenchchem.comresearchgate.net

Enantioselective Synthetic Routes Towards Himachalene Precursors

Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound. While specific details on enantioselective routes directly to this compound are less prevalent in the provided texts, research on the enantioselective synthesis of himachalene precursors is relevant as this compound is an oxygenated derivative of the himachalane skeleton. Strategies for synthesizing the himachalene skeleton enantioselectively have been explored. Some approaches involve constructing the bicyclic core of himachalenes using sequences like allylic alkylation, Cope rearrangement, and ring-closing metathesis (RCM). unb.ca Another route utilizes RCM to form a cycloheptanone (B156872) intermediate, followed by Robinson annulation. unb.ca These routes are designed to be amenable to asymmetric versions, allowing for the potential synthesis of enantiomerically enriched himachalene precursors. unb.ca Other examined routes include [2+2] cycloaddition, Mukaiyama-Michael addition, and intramolecular Diels-Alder reactions to build the himachalane framework with control over stereochemistry. unb.ca

Data Table: Selected Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | PubChem nih.gov, lookchem.com, chemsrc.com, chemicalbook.com |

| Molecular Weight | 222.37 g/mol | PubChem nih.gov, benchchem.com, chemsrc.com |

| CAS Number | 1891-45-8 | PubChem nih.gov, lookchem.com, benchchem.com, chemsrc.com, chemicalbook.com |

| Boiling Point | 299.6 °C at 760 mmHg | ChemSrc chemsrc.com, lookchem.com |

| Density | 0.921 g/cm³ | ChemSrc chemsrc.com, lookchem.com |

| Flash Point | 127.2 °C | ChemSrc chemsrc.com, lookchem.com |

| IUPAC Name | (4aR,5R,9aS)-2,5,9,9-tetramethyl-4,4a,6,7,8,9a-hexahydro-3H-benzo nih.govannulen-5-ol | PubChem nih.gov, benchchem.com |

| InChI | InChI=1S/C15H26O/c1-11-6-7-12-13(10-11)14(2,3)8-5-9-15(12,4)16/h10,12-13,16H,5-9H2,1-4H3/t12-,13+,15-/m1/s1 | PubChem nih.gov, wikidata.org, benchchem.com |

| InChI Key | BBAMLNIPVMLTSQ-VNHYZAJKSA-N | PubChem nih.gov, benchchem.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). csfarmacie.cz The chemical shifts, multiplicities, and coupling constants observed in NMR spectra provide insights into the chemical environment of each nucleus and their connectivity within the molecule. csfarmacie.czresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Assignments

¹H NMR spectroscopy provides information about the different types of hydrogen atoms present in Himachalol and their neighboring environments. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton. The multiplicity of a signal (e.g., singlet, doublet, triplet, multiplet) is determined by the number of neighboring protons, as described by the N+1 rule (where N is the number of equivalent neighboring protons). Coupling constants (J), measured in Hertz (Hz), provide information about the coupling interactions between protons.

Studies on this compound and its derivatives have reported characteristic signals in the ¹H NMR spectrum. For instance, methyl groups typically appear as signals in the upfield region (lower ppm values). nih.govresearchgate.net Protons on carbon atoms bearing electronegative atoms like oxygen (in the hydroxyl group) or those adjacent to double bonds or cyclic systems will appear at different chemical shifts depending on their specific environment. nih.gov

While specific comprehensive ¹H NMR assignment data for this compound across various studies can vary slightly based on solvent and concentration, typical observations include signals corresponding to:

Methyl protons nih.govresearchgate.net

Methylene protons (CH₂) in different environments within the bicyclic structure researchgate.net

Methine protons (CH) researchgate.net

A proton associated with the double bond nih.gov

The proton from the hydroxyl group (which may appear as a singlet and its position can be concentration and temperature dependent).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Assignments

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a signal in the ¹³C NMR spectrum. The chemical shifts are particularly sensitive to the hybridization state of the carbon atom (sp³, sp², sp) and the presence of nearby electronegative atoms or functional groups. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary C). nih.govresearchgate.net

Reported ¹³C NMR data for this compound and related himachalene derivatives show characteristic signals for:

Methyl carbons. nih.govresearchgate.net

Methylene carbons. nih.govresearchgate.net

Methine carbons. nih.govresearchgate.net

Quaternary carbons. nih.govresearchgate.net

Olefinic carbons (involved in the double bond). nih.govresearchgate.net

The carbon atom bearing the hydroxyl group.

Some studies have reported specific ¹³C NMR shifts for himachalene derivatives, providing a basis for comparison and assignment in this compound. For example, alkene carbons have been observed around 120-136 ppm. researchgate.net Quaternary carbons bonded to electronegative atoms like chlorine have been noted at higher ppm values. researchgate.net

Interactive Table 1: Illustrative ¹H NMR Assignments for a this compound Isomer (Based on reported data for related compounds)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment (Example) |

| ~0.7 - 1.2 | Multiplet/Singlet | 9-12 | Methyl protons |

| ~1.2 - 2.5 | Multiplet | Methylene and Methine protons | |

| ~5.3 - 5.5 | Doublet/Triplet | 1 | Olefinic proton |

| Singlet | 1 | Hydroxyl proton |

Note: These are illustrative assignments based on general patterns and data from related himachalene compounds. Specific values and multiplicities are dependent on the exact isomer and experimental conditions.

Interactive Table 2: Illustrative ¹³C NMR Assignments for a this compound Isomer (Based on reported data for related compounds)

| Chemical Shift (δ, ppm) | Carbon Type (from APT/DEPT) | Assignment (Example) |

| ~15 - 35 | CH₃ | Methyl carbons |

| ~20 - 50 | CH₂ | Methylene carbons |

| ~40 - 60 | CH | Methine carbons |

| ~35 - 55, ~70-80 | Quaternary C | Quaternary carbons (including carbon with OH) |

| ~120 - 140 | CH / C | Olefinic carbons |

Note: These are illustrative assignments based on general patterns and data from related himachalene compounds. Specific values and carbon types are dependent on the exact isomer and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC)

Two-dimensional NMR techniques are essential for establishing correlations between nuclei and confirming structural assignments. csfarmacie.czresearchgate.net

Correlation Spectroscopy (COSY): ¹H-¹H COSY spectra show correlations between protons that are coupled to each other through bonds (typically 2 or 3 bonds). This helps in tracing proton connectivity throughout the molecule and identifying spin systems. nih.govresearchgate.netresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): ¹H-¹³C HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached. nih.govresearchgate.netresearchgate.nethmdb.ca This is invaluable for assigning proton signals to their corresponding carbons and vice versa.

The application of COSY and HSQC experiments to this compound and its derivatives has been reported, enabling the correlation of proton and carbon signals and providing crucial evidence for the proposed structures. nih.govresearchgate.net These experiments help confirm the connectivity patterns deduced from 1D NMR data.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features. nih.govimpactfactor.org Electron Ionization Mass Spectrometry (EI-MS) is a common technique where the molecule is bombarded with electrons, causing ionization and fragmentation. impactfactor.orgyoutube.com The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

For this compound, the molecular ion peak (M⁺) corresponds to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides clues about the stability of different bonds and the presence of specific substructures. Common fragmentation pathways in sesquiterpenes can involve the cleavage of carbon-carbon bonds, particularly at branching points or adjacent to functional groups. youtube.com The reported molecular mass of this compound is m/z = 222.1, consistent with its molecular formula C₁₅H₂₆O. nih.govnih.gov Analysis of the fragmentation ions can help confirm the presence of characteristic structural units within the this compound molecule.

Interactive Table 3: this compound Mass Spectrometry Data

| m/z | Relative Abundance | Possible Fragment Ion |

| 222.1 | [C₁₅H₂₆O]⁺ (Molecular Ion) | |

| Characteristic fragment ions |

Note: Specific fragment ion m/z values and their relative abundances would require detailed analysis of a this compound mass spectrum.

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its bonds when exposed to infrared radiation. libretexts.orguobabylon.edu.iq Characteristic functional groups absorb IR radiation at specific frequencies, expressed in wavenumbers (cm⁻¹).

For this compound, the presence of a hydroxyl (-OH) group is a key structural feature. The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. libretexts.orguobabylon.edu.iq Other characteristic absorptions would include C-H stretching vibrations (around 2800-3000 cm⁻¹) and C-C stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹). libretexts.org The IR spectrum serves as a valuable tool for confirming the presence of the alcohol functional group in this compound. nih.govresearchgate.net

Interactive Table 4: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3200 - 3600 | O-H stretching (hydroxyl group) |

| ~2800 - 3000 | C-H stretching |

| Below 1500 | C-C stretching and bending (fingerprint region) |

Note: The exact positions and intensities of these bands can vary slightly depending on the physical state of the sample and the specific isomer.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a technique used to determine the three-dimensional structure of crystalline compounds, including the precise positions of atoms and their bond lengths and angles. researchgate.netd-nb.info For chiral molecules like this compound, X-ray crystallography can be used to determine the absolute configuration, which refers to the spatial arrangement of atoms at chiral centers. researchgate.netnih.gov This is particularly important because different enantiomers (stereoisomers that are non-superimposable mirror images) can exhibit different biological activities.

While obtaining high-quality single crystals of organic molecules can sometimes be challenging, X-ray diffraction analysis of this compound or its crystalline derivatives provides definitive information about its solid-state structure and absolute stereochemistry. d-nb.infoscispace.com The determination of absolute configuration using X-ray crystallography relies on the phenomenon of anomalous dispersion, which causes small differences in the intensity of diffracted X-rays for enantiomers. researchgate.netnih.gov Studies have reported the determination of the structure and absolute configuration of this compound using X-ray diffraction. scispace.comdntb.gov.ua

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of himachalol. These studies provide a foundational understanding of the molecule's inherent reactivity and stability.

DFT has emerged as a primary tool for studying sesquiterpenoids like this compound. arxiv.orgrsc.org A study focusing on trans-himachalol utilized DFT calculations with the B3LYP functional and a 6-31++G(d,p) basis set to optimize the molecular geometry and investigate its electronic properties. researchgate.net This level of theory is widely recognized for its ability to provide a reliable balance between computational cost and accuracy for organic molecules. chemrxiv.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net

For trans-himachalol, quantum chemical calculations have determined the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The calculated FMO energies and the corresponding energy gap for trans-himachalol provide insight into its electronic behavior. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | 0.89 |

| Energy Gap (ΔE) | 7.10 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP profile is color-coded to represent different electrostatic potential values. wolfram.com Regions of negative potential, typically colored red or yellow, are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and indicate sites for nucleophilic attack. researchgate.net

In the MEP analysis of trans-himachalol, the most negative potential is localized around the oxygen atom of the hydroxyl group, identifying it as the primary site for electrophilic interactions. researchgate.net The hydrogen atoms, particularly the one attached to the oxygen, exhibit a positive potential, marking them as likely sites for nucleophilic interactions. researchgate.net This mapping provides a clear, visual guide to the molecule's reactive behavior.

Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through various descriptors. nih.gov These indices are calculated from the energies of the frontier orbitals and offer a quantitative measure of a molecule's stability and reactivity. chemrxiv.orgresearchgate.net Key global reactivity indices include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

A study on trans-himachalol reported these DFT reactivity indices, which collectively suggest that the molecule is more likely to act as a nucleophile, donating electrons in a reaction. researchgate.net The high value of the HOMO energy and the calculated indices support this observation. researchgate.net

| Reactivity Index | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.21 |

| Electron Affinity (A) | -ELUMO | -0.89 |

| Chemical Hardness (η) | (I - A) / 2 | 3.55 |

| Chemical Potential (μ) | -(I + A) / 2 | -2.66 |

| Electronegativity (χ) | -μ | 2.66 |

| Electrophilicity Index (ω) | μ2 / (2η) | 0.99 |

| Global Softness (S) | 1 / (2η) | 0.14 |

Density Functional Theory (DFT) Calculations

Intermolecular Interaction Analysis

Understanding the non-covalent interactions that govern how molecules pack in a solid state is crucial for fields like materials science and crystallography. Hirshfeld surface analysis is a modern computational technique used to visualize and quantify these intermolecular contacts.

For trans-himachalol, Hirshfeld surface analysis has been performed to reveal the nature and extent of its intermolecular interactions. researchgate.net The analysis showed that the most significant contributions to the crystal packing are from hydrogen-hydrogen (H···H) contacts, which is common for organic molecules rich in hydrogen atoms. Other notable interactions include oxygen-hydrogen (O···H) and carbon-hydrogen (C···H) contacts. The red spots on the dnorm mapped surface highlight the strongest interactions, which correspond to hydrogen bonds involving the hydroxyl group, a key feature stabilizing the crystal structure. researchgate.netnih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 79.4 |

| O···H | 12.5 |

| C···H | 6.6 |

| Other | 1.5 |

Two-Dimensional (2D) Fingerprint Plot Analysis

Two-dimensional fingerprint plots derived from Hirshfeld surface analysis serve as a powerful tool for summarizing and visualizing intermolecular interactions within a crystal structure. crystalexplorer.netnih.gov Each point on the plot corresponds to a unique pair of distances (de and di), where de is the distance from the Hirshfeld surface to the nearest nucleus external to the surface, and di is the distance to the nearest nucleus internal to the surface. The color of the points on the plot indicates the relative frequency of occurrence, typically ranging from blue (low frequency) to red (high frequency). crystalexplorer.net

This technique provides a "fingerprint" of the intermolecular contacts, quantitatively breaking down the interactions that stabilize the crystal packing. crystalexplorer.netnih.gov For organic molecules like this compound, these plots can delineate the contributions of various types of contacts, such as H···H, O···H, and C···H interactions. nih.gov For instance, the prominent spikes or "wings" on a fingerprint plot can signify specific interactions like hydrogen bonds or π-stacking. mdpi.comresearchgate.net While specific 2D fingerprint plot analyses for this compound are not detailed in the available research, this methodology is fundamental for understanding the nature and relative importance of the non-covalent interactions that govern its solid-state architecture.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. mdpi.comnih.gov This method is instrumental in drug design for evaluating binding affinity and interaction modes.

Prediction of Ligand-Protein Binding Affinities (e.g., Protein 7B2W)

Molecular docking studies have been employed to evaluate the binding affinity of this compound derivatives with specific protein targets. In a study investigating the hemisynthesis of trans-himachalol, its binding affinity was predicted against the protein Torpedo californica acetylcholinesterase (PDB ID: 7B2W). nih.govresearchgate.net The strength of this interaction is quantified by the docking score or binding energy, where a more negative value indicates a stronger affinity. nih.gov

The study revealed that trans-himachalol displayed a high affinity for the active site of protein 7B2W. nih.govresearchgate.net The predicted binding energy was compared to other related synthesized compounds, highlighting its potential as a significant inhibitor. nih.gov

Table 1: Predicted Binding Affinities of this compound Derivatives with Protein 7B2W

| Compound | Binding Energy (kcal/mol) |

|---|---|

| trans-Himachalol | -7.137 |

| Himachalone | -7.049 |

| Himachalone monohydrochloride | -6.819 |

Data sourced from a 2023 study on the hemisynthesis and molecular docking of trans-himachalol. nih.gov

Elucidation of Ligand-Receptor Interaction Modes (e.g., Hydrogen Bonds, Pi-Sigma, Alkyl Interactions, Van der Waals Forces)

Beyond predicting binding affinity, molecular docking elucidates the specific types of interactions that stabilize the ligand-receptor complex. nih.govmdpi.com For trans-himachalol docked with protein 7B2W, several key interactions were identified within the protein's active site. nih.gov

These interactions include:

Conventional Hydrogen Bonds: These are crucial for the specificity of ligand binding. trans-Himachalol was found to form hydrogen bonds with the amino acid residues GLU199 and GLY130 of the acetylcholinesterase enzyme. nih.gov

Pi-Sigma Interaction: A non-covalent interaction was observed between the pi system of an aromatic ring in the protein and the sigma system of the ligand. Specifically, a Pi-sigma interaction was formed with the residue PHE330. nih.gov

Table 2: Interaction Modes of trans-Himachalol with Protein 7B2W Active Site Residues

| Interaction Type | Interacting Residue |

|---|---|

| Conventional Hydrogen Bond | GLU199 |

| Conventional Hydrogen Bond | GLY130 |

| Pi-Sigma | PHE330 |

Data sourced from a 2023 study analyzing the interaction modes of trans-himachalol. nih.gov

Identification of Putative Biological Targets

The results of molecular docking simulations are critical for identifying potential biological targets for a compound. The high binding affinity of trans-himachalol for Torpedo californica acetylcholinesterase (7B2W) suggests that this enzyme is a putative biological target. nih.govresearchgate.net Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme can have significant physiological effects.

The docking studies supported further investigation into the activities of these compounds on various isolated smooth muscles and against different neurotransmitters, indicating a potential role in modulating neuromuscular functions. nih.govresearchgate.netnih.gov The natural isomer, cis-himachalol, has been reported to possess anti-spasmodic, anti-inflammatory, and anti-cancer properties, further suggesting that this compound and its derivatives may interact with multiple biological targets. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. mdpi.comyoutube.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Assessment of Ligand-Receptor Complex Stability and Flexibility

While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic perspective on the stability and flexibility of the ligand-receptor complex over time. nih.govresearchgate.net By simulating the complex in a solvated environment that mimics physiological conditions, MD can assess how the binding interactions evolve. mdpi.com

Key assessments from MD simulations include:

Stability of Binding: MD simulations can confirm whether a ligand remains stably bound within the receptor's active site or if it dissociates. This is often analyzed by monitoring the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation. nih.gov

Flexibility of the Complex: The simulations reveal how the ligand and protein residues fluctuate, providing insight into the conformational changes that may occur upon binding. nih.govnih.gov This can help understand the structural basis for ligand efficacy and receptor activation. nih.govnih.gov

Although specific MD simulation studies for the this compound-7B2W complex are not presently available in the literature, performing such simulations would be a logical next step to validate the docking results and gain a deeper understanding of the dynamics and stability of the interaction. nih.gov

Structure-Activity Relationship (SAR) Derivations via Computational Methods

The exploration of the structure-activity relationship (SAR) of a chemical compound provides critical insights into how its molecular structure relates to its biological activity. For the sesquiterpenoid this compound, computational chemistry and molecular modeling offer powerful tools to elucidate these relationships, paving the way for the rational design of new derivatives with enhanced or specific activities. These in silico methods allow for the prediction of a molecule's behavior and interaction with biological targets, thereby reducing the need for extensive and time-consuming experimental screening.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nist.govnih.govwikipedia.org These models are built on the principle that the activity of a compound is a function of its physicochemical properties and structural features. wikipedia.org By establishing a statistically significant correlation, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of QSAR to the broader class of sesquiterpenoids is well-established for a variety of biological endpoints. These studies on structurally related compounds can provide a framework for understanding the potential application and value of QSAR in studying this compound and its derivatives.

For instance, QSAR studies on a set of 18 sesquiterpenes were conducted to predict their sedative activity. thieme-connect.com The resulting model showed a strong correlation (r² = 0.82), indicating that molecular descriptors such as molar refractivity and the number of hydrogen bond acceptors were significant in predicting sedative effects. thieme-connect.com Such an approach could theoretically be applied to this compound and its analogues to predict their potential sedative properties.

In another study, QSAR models were developed for a large and diverse set of 130 sesquiterpene lactones to predict their antitrypanosomal activity. nih.gov These models, which utilized classical molecular descriptors, 3D pharmacophore features, and 2D molecular holograms (HQSAR), demonstrated good predictive ability. nih.gov The findings highlighted that the biological activity was influenced by the presence of reactive enone groups, as well as the hydrophilic/hydrophobic properties and molecular shape of the compounds. nih.gov

Furthermore, 3D-QSAR models have been successfully applied to a series of fifteen sesquiterpenoids to evaluate their hepatoprotective activity. nih.gov The developed models showed a good fit and high predictive power, suggesting that molecular shape, branching, symmetry, and the presence of electronegative fragments are key modulators of this activity. nih.gov

The general workflow for developing a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. wikipedia.org

In Vitro Mechanistic Investigations of Biological Activities

Modulation of Smooth Muscle Physiology

Pharmacological studies have revealed that Himachalol exhibits significant antispasmodic properties. Its mechanism of action involves interaction with key neurotransmitter systems and direct effects on isolated smooth muscle tissues, showing activity that resembles the well-known antispasmodic agent, papaverine.

This compound has been identified as an antagonist for several neurotransmitters that play a crucial role in smooth muscle contraction. Studies indicate that it acts as an antagonist against acetylcholine, histamine, and serotonin. nih.gov By blocking the receptors for these signaling molecules, this compound can effectively inhibit the contractile responses they normally induce in smooth muscle tissues.

The antispasmodic activity of cis-himachalol has been demonstrated in several pharmacological investigations using various isolated smooth muscle preparations. These studies confirm its ability to relax smooth muscle tissue and counteract induced contractions. Significant antispasmodic effects have been observed in the following preparations:

Guinea pig ileum

Rabbit jejunum

Rat uterus

These findings from studies on isolated organs provide direct evidence of this compound's ability to modulate smooth muscle function, supporting its characterization as an antispasmodic compound.

Table 1: Summary of this compound's Effects on Smooth Muscle

| Target System | Specific Target | Observed In Vitro Effect | Reference |

|---|---|---|---|

| Neurotransmitter Receptors | Acetylcholine, Histamine, Serotonin | Antagonistic activity | nih.gov |

| Isolated Smooth Muscle | Guinea Pig Ileum | Antispasmodic activity | |

| Isolated Smooth Muscle | Rabbit Jejunum | Antispasmodic activity | |

| Isolated Smooth Muscle | Rat Uterus | Antispasmodic activity |

Cellular Antiproliferative and Apoptotic Mechanisms in Neoplastic Models

This compound has demonstrated potent antiproliferative and pro-apoptotic activity in cancer cell models. Investigations into its mechanism of action against murine melanoma cells (B16-F10) have revealed its ability to interfere with cell cycle progression and trigger programmed cell death through multiple pathways.

Flow cytometry analysis using propidium (B1200493) iodide revealed that treatment with this compound significantly alters cell cycle distribution in B16-F10 melanoma cells. A key finding is the substantial accumulation of cells in the sub-G1 phase of the cell cycle. bbrc.in An increase in the sub-G1 cell population is a well-established hallmark of apoptosis, representing cells with fragmented DNA. bbrc.inresearchgate.netnih.govresearchgate.netnih.gov Concurrently, this sub-G1 accumulation was accompanied by a decline in the population of cells in the S and G2/M phases, indicating that this compound halts cell cycle progression, preventing cells from proceeding through DNA synthesis and mitosis, and instead shunting them towards an apoptotic fate.

Table 2: Effect of this compound on Cell Cycle Distribution in B16-F10 Melanoma Cells

| Cell Cycle Phase | Observed Effect of this compound Treatment | Implication | Reference |

|---|---|---|---|

| Sub-G1 | Accumulation of cell population | Induction of apoptosis | bbrc.in |

| S Phase | Decline in cell population | Inhibition of DNA synthesis phase | bbrc.in |

| G2/M Phase | Decline in cell population | Inhibition of mitotic phase | bbrc.in |

The induction of apoptosis by this compound was further confirmed through Annexin V/Propidium Iodide (PI) staining assays. bbrc.in This method distinguishes between different stages of cell death. lumiprobe.comnih.govnih.gov In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. lumiprobe.comyoutube.com Propidium iodide is a fluorescent agent that can only enter cells that have lost their membrane integrity, a characteristic of late-stage apoptosis or necrosis. lumiprobe.com

Studies using this dual-staining technique demonstrated that treatment with this compound significantly increases the percentage of B16-F10 cells undergoing both early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive). bbrc.in This provides definitive evidence that this compound's antiproliferative activity is mediated through the activation of the apoptotic cell death program.

Table 3: Apoptosis Detection in B16-F10 Melanoma Cells via Annexin V/PI Staining

| Apoptotic Stage | Staining Profile | Observation with this compound Treatment | Reference |

|---|---|---|---|

| Early Apoptosis | Annexin V Positive / PI Negative | Significant increase in cell percentage | bbrc.in |

| Late Apoptosis | Annexin V Positive / PI Positive | Significant increase in cell percentage | bbrc.in |

To explore the molecular basis of this compound-induced apoptosis, Western blot analysis was employed to examine its effect on the expression levels of key regulatory proteins from the Bcl-2 family. The Bcl-2 family of proteins consists of both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, such as Bax. nih.govnih.gov The ratio between these opposing proteins is a critical determinant of cell survival or death. nih.gov

Research findings show that this compound treatment in B16-F10 melanoma cells leads to a decrease in the expression level of the anti-apoptotic protein Bcl-2. bbrc.in Simultaneously, the treatment causes an increase in the expression of the pro-apoptotic protein Bax. bbrc.in This shift in the Bcl-2/Bax ratio towards a pro-apoptotic state facilitates the initiation of downstream apoptotic events, mechanistically linking this compound to the intrinsic pathway of apoptosis.

Table 4: this compound's Regulation of Apoptosis-Related Proteins in B16-F10 Melanoma Cells

| Protein | Function | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Decreased expression | bbrc.in |

| Bax | Pro-apoptotic | Increased expression | bbrc.in |

Antimicrobial Efficacy

This compound has demonstrated notable in vitro inhibitory activity against Aspergillus fumigatus, a fungus responsible for causing severe infections in both humans and animals. nih.gov Specific laboratory testing has determined its minimum inhibitory concentrations (MICs), highlighting its potential as an antifungal agent. The geometric mean for its MIC was found to be 250 µg/ml using a macrobroth dilution technique and 46.4 µg/ml with a microbroth dilution method.

Table 1: In Vitro Antifungal Activity of this compound against Aspergillus fumigatus

| Test Method | Minimum Inhibitory Concentration (MIC) |

| Macrobroth Dilution | 250 µg/ml |

| Microbroth Dilution | 46.4 µg/ml |

This table presents the minimum inhibitory concentration (MIC) values of this compound required to inhibit the growth of Aspergillus fumigatus in vitro, as determined by two different laboratory techniques.

Direct studies on the antibacterial properties of pure this compound are limited. However, research into the essential oils of Ferula species, such as Ferula akitschkensis, has identified the presence of a this compound derivative (up to 8.3%) and himachalen-7-ol (up to 28.2%). researchgate.netnih.gov These essential oils were evaluated for their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov

While direct antiviral assessments of this compound are not prominent in the literature, significant findings have been reported for the structurally related sesquiterpene, β-himachalene. Himachalenes are known precursors used in the chemical synthesis of this compound. nih.gov

In-depth investigations into the bioactivity of β-himachalene revealed significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov Research demonstrated that β-himachalene effectively inhibits the viral titer of both wild-type and acyclovir-resistant HSV-1 strains. nih.gov Its mechanism appears to involve exerting its inhibitory effect during the early stages of viral replication. nih.gov Further analysis confirmed that in cells treated with β-himachalene, the expression levels of key viral proteins were significantly reduced. nih.gov

Table 2: Investigated Antiviral Activity of the Related Compound β-Himachalene

| Compound | Virus Target | Key Finding |

| β-Himachalene | Herpes Simplex Virus type 1 (HSV-1) | Effective inhibition of both wild-type and acyclovir-resistant strains. nih.gov |

This table summarizes the antiviral findings for β-himachalene, a structural precursor to this compound.

Future Research Directions and Translational Perspectives in Preclinical Development

Design and Synthesis of Advanced Himachalol Analogs with Optimized Bioactivity

Designing and synthesizing analogs of this compound is a critical area for future research aimed at improving its bioactivity, specificity, and potentially reducing any undesirable effects. This compound possesses a unique bicyclic himachalane (B1243107) skeleton nih.govnih.gov. Modifications to this core structure or appended functional groups can lead to novel compounds with altered pharmacological profiles.

Existing research has explored the synthesis of derivatives from himachalenes, the precursor hydrocarbons found alongside this compound in cedarwood oil nih.govnih.gov. For instance, studies have reported the hemisynthesis of trans-himachalol, a stereoisomer of the naturally occurring cis-himachalol, from a mixture of himachalenes nih.govresearchgate.net. This process involved a multi-step reaction sequence, starting with the hydrochlorination of himachalenes nih.gov. The synthesized trans-himachalol and related compounds were investigated for their activity on isolated smooth muscles and against neurotransmitters using molecular docking, demonstrating promising affinities towards target proteins nih.govresearchgate.net.

Further research could focus on:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of this compound analogs with targeted modifications to understand how structural changes influence specific biological activities (e.g., anti-inflammatory, cytotoxic, antimicrobial).

Stereochemical Exploration: Investigating the biological activities of different stereoisomers of this compound and its analogs, as stereochemistry can significantly impact pharmacological properties nih.gov.

Introduction of Pharmacophoric Features: Designing analogs that incorporate known pharmacophores associated with desired activities, potentially enhancing potency or targeting specific pathways.

Improving Physicochemical Properties: Modifying the structure to optimize properties like solubility, stability, and bioavailability, which are crucial for preclinical and ultimately clinical success.

Table 1 provides an example of how data on synthesized compounds and their preliminary activities could be presented in future studies.

| Compound | Structural Modification | Key Bioactivity Tested | Result/Observation | Reference (Illustrative) |

| cis-Himachalol | Natural compound | Antispasmodic | Significant activity on isolated smooth muscles | nih.gov |

| trans-Himachalol | Stereoisomer (hemisynthetic) | Smooth muscle activity | Promising activity and protein binding affinity | nih.govresearchgate.net |

| Analog X | [Specific modification] | [Specific activity] | [Observed effect] | Future Research |

| Analog Y | [Specific modification] | [Specific activity] | [Observed effect] | Future Research |

Elucidation of this compound's Biosynthetic Pathways in Natural Producers

Understanding the biosynthetic pathways responsible for this compound production in natural sources, particularly Cedrus deodara, is essential for potential sustainable production and for metabolic engineering efforts. This compound is a sesquiterpene, and its biosynthesis likely involves the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal terpene precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) researchgate.net. These precursors are then cyclized by terpene synthases (TPSs) to form the diverse terpene skeletons, followed by further modifications by enzymes such as cytochrome P450s and dehydrogenases.

While the general pathways for sesquiterpene biosynthesis are known, the specific enzymes and genetic regulation involved in the formation of the himachalane skeleton and the subsequent hydroxylation to form this compound have not been fully elucidated. Research in this area could involve:

Genome and Transcriptome Sequencing: Analyzing the genome and transcriptome of Cedrus deodara to identify candidate genes encoding TPSs and other modifying enzymes expressed in tissues that produce this compound.

Enzyme Characterization: Cloning and functionally characterizing identified TPSs and other enzymes in vitro to confirm their roles in this compound biosynthesis. Studies have identified sesqui-TPSs in other species that produce this compound-like compounds, suggesting similar enzymes may exist in Cedrus deodara dntb.gov.ua.

Metabolic Profiling: Using techniques like GC-MS and LC-MS to identify intermediates in the biosynthetic pathway, providing clues about the sequence of enzymatic reactions.

Genetic Engineering: Manipulating the expression of key biosynthetic genes in host organisms (e.g., yeast or bacteria) to reconstitute the this compound pathway for heterologous production.

Elucidating these pathways could not only provide a sustainable source of this compound but also enable the production of novel himachalane-type sesquiterpenes through combinatorial biosynthesis.

Development of Refined in vitro and in silico Screening Models

Advancing the preclinical evaluation of this compound and its analogs requires the development and refinement of more predictive in vitro and in silico screening models.

In silico Models: Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are increasingly valuable in drug discovery researchgate.netfrontiersin.orgmdpi.comnih.gov.

Target Identification and Validation: Using in silico approaches to predict potential protein targets of this compound based on its structure and known bioactivities frontiersin.orgnih.gov. Molecular docking studies have already been used to investigate the binding affinity of this compound derivatives to specific proteins nih.govresearchgate.net.

Virtual Screening: Employing virtual screening of large compound databases to identify potential this compound analogs with desired binding properties to validated targets.

ADME/Tox Prediction: Utilizing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of this compound and its analogs early in the discovery process nih.gov.

In vitro Models: While traditional in vitro assays have been used to assess this compound's activities (e.g., antimicrobial, cytotoxic, antispasmodic) nih.govnih.gov, more refined models are needed:

Cell-Based Assays for Specific Pathways: Developing cell lines or primary cell cultures that are representative of the diseases this compound may treat (e.g., specific cancer cell lines, inflammatory models) and using assays that measure the modulation of specific signaling pathways.

3D Cell Culture Models: Utilizing 3D cell culture systems, which better mimic the in vivo tissue environment compared to traditional 2D cultures, for more predictive efficacy testing.

High-Throughput Screening (HTS): Adapting in vitro assays for HTS to efficiently screen large libraries of this compound analogs.

Co-culture Models: Employing co-culture systems (e.g., cancer cells with immune cells) to investigate the complex interactions relevant to this compound's potential immunomodulatory or anti-cancer effects.

Integrating in silico and in vitro screening strategies can significantly accelerate the identification of promising this compound analogs for further preclinical investigation frontiersin.orgmdpi.com.

Comprehensive Investigation of Pharmacological Mechanisms in Non-Clinical Models

A thorough understanding of this compound's pharmacological mechanisms is crucial for its successful preclinical development. This involves moving beyond observational studies of activity to detailed investigations of how this compound interacts with biological systems at the molecular and cellular levels in non-clinical models.

Research in this area should include:

Target Engagement Studies: Confirming the binding of this compound to predicted protein targets identified through in silico or other methods nih.govresearchgate.net.

Cellular Pathway Analysis: Investigating the effects of this compound on key signaling pathways involved in its observed activities, such as inflammatory pathways (e.g., NF-κB, COX-2), apoptotic pathways in cancer cells, or ion channels and receptors in smooth muscle cells nih.govnih.govresearchgate.net.

In vivo Mechanism Studies: Utilizing animal models of disease to study this compound's effects on relevant biomarkers, cellular processes, and physiological responses ijpsr.comoup.comresearchgate.net. For example, studies in murine models have investigated the effects of Cedrus deodara extracts, which contain this compound, on anxiety and convulsions, suggesting potential mechanisms involving neurotransmitter levels ijpsr.com.

Pharmacokinetic and Pharmacodynamic Studies: Determining how this compound is absorbed, distributed, metabolized, and excreted in non-clinical species (pharmacokinetics) and correlating these with its observed pharmacological effects (pharmacodynamics).

Investigation of Synergistic Effects: Exploring potential synergistic interactions between this compound and other compounds, either from its natural source or known therapeutic agents researchgate.net.

Comprehensive mechanistic studies in well-designed non-clinical models will provide the necessary data to support the translational potential of this compound and its analogs towards clinical development.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying Himachalol in plant extracts, and how should experimental parameters be optimized?

- Answer : High-Performance Liquid Chromatography (HPLC) is widely used for quantifying this compound due to its precision in separating sesquiterpenes. For optimal results:

- Use a C18 reverse-phase column with a mobile phase gradient of acetonitrile/water (e.g., 70:30 v/v).

- Set detection wavelengths to 210–230 nm, as this compound lacks strong UV chromophores.

- Validate the method with spiked recovery tests (85–115% recovery) and calibration curves (R² ≥ 0.995) .

- Include internal standards like β-caryophyllene to control for matrix effects in complex extracts.

Q. How can researchers address variability in this compound concentrations across plant sources?

- Answer : Variability arises from genetic, environmental, and extraction factors. Mitigation strategies include:

- Standardizing extraction protocols (e.g., Soxhlet extraction with hexane/ethanol).

- Sourcing plant material from controlled cultivation environments.

- Performing chemometric analyses (PCA or PLS-DA) to correlate chemical profiles with ecological variables .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Answer : Prioritize assays aligned with hypothesized mechanisms:

- Antimicrobial : Broth microdilution (MIC/MBC) against methicillin-resistant Staphylococcus aureus (MRSA) using CLSI guidelines .

- Anti-inflammatory : COX-2 inhibition assays with celecoxib as a positive control.

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) with IC₅₀ calculations.

- Include solvent controls (e.g., DMSO ≤1%) to avoid false positives .

Advanced Research Questions

Q. How should contradictory data on this compound’s pharmacological efficacy be resolved?

- Answer : Contradictions often stem from differences in experimental design or bioactivity models. Steps to resolve discrepancies:

- Replicate studies : Ensure consistency in compound purity (≥95% by HPLC), dosage ranges, and cell lines.

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., dose-dependent effects).

- Mechanistic studies : Use transcriptomics (RNA-seq) or proteomics to clarify signaling pathways affected by this compound .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Answer :

- Fit dose-response curves using nonlinear regression (e.g., Hill equation) in tools like GraphPad Prism.

- Report EC₅₀/IC₅₀ values with 95% confidence intervals.

- For multi-factorial experiments (e.g., synergistic drug combinations), use ANOVA with post-hoc Tukey tests .

- Adhere to the "significant digit rule" for instrumentation precision (e.g., HPLC data to two decimal places) .

Q. How can researchers design robust in vivo studies to validate this compound’s therapeutic potential?

- Answer :

- Model selection : Use murine models for inflammation (e.g., carrageenan-induced paw edema) or infection (MRSA sepsis).

- Dosing : Calculate doses based on allometric scaling from in vitro IC₅₀ values.

- Ethics : Follow ARRIVE guidelines for animal welfare and include sham controls.

- Data validation : Pair in vivo results with ex vivo assays (e.g., cytokine profiling via ELISA) .

Methodological Best Practices

Q. What quality control measures are essential for this compound isolation and characterization?

- Answer :

- Purity verification : Combine HPLC with GC-MS for volatile compounds.

- Structural elucidation : Use ¹H/¹³C NMR (e.g., δ 1.25 ppm for gem-dimethyl groups in this compound).

- Batch consistency : Implement ISO-guided stability testing (temperature/humidity stress) .

Q. How should researchers document and report this compound-related findings to meet academic standards?

- Answer :

- Follow IUPAC nomenclature and avoid proprietary abbreviations.

- Use SI units and define statistical thresholds (e.g., p < 0.05) in methods sections.

- Deposit raw chromatographic data in repositories like Zenodo for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.